Phosphonic acid, methyl-, bis(3-methylbutyl) ester
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Overview
Description
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require mild conditions and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of phosphonic acid, P-methyl-, bis(3-methylbutyl) ester often involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, P-methyl-, bis(3-methylbutyl) ester involves its ability to form stable complexes with metal ions and its role as a bioisostere for phosphate groups. This allows it to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, methyl-, bis(1-methylheptyl) ester
- Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester
- Phosphonic acid, bis(2-ethylhexyl) ester
Uniqueness
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its stability and versatility in various reactions make it particularly valuable in industrial and research applications .
Properties
CAS No. |
2452-70-2 |
---|---|
Molecular Formula |
C11H25O3P |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-methyl-1-[methyl(3-methylbutoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3P/c1-10(2)6-8-13-15(5,12)14-9-7-11(3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
YXHUEGLTOGMNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=O)(C)OCCC(C)C |
Origin of Product |
United States |
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